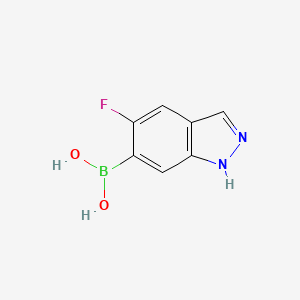

Acide 5-fluoro-1H-indazole-6-boronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-1H-indazole-6-boronic acid is a chemical compound with the molecular formula C7H6BFN2O2 . It is often used as a reactant in various chemical reactions . The compound is typically stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 1H-indazoles, including 5-Fluoro-1H-indazole-6-boronic acid, can be achieved through several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 5-Fluoro-1H-indazole-6-boronic acid is 1S/C7H6BFN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3,12-13H, (H,10,11) . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

5-Fluoro-1H-indazole-6-boronic acid can participate in Suzuki-Miyaura coupling reactions to synthesize indazole derivatives via C-C bond formation by reacting with different aryl halides . It can also be used to synthesize indazole substituted purines and pyrrolo [2,3-d]pyrimidines as potential kinase inhibitors .Physical and Chemical Properties Analysis

5-Fluoro-1H-indazole-6-boronic acid is a solid substance . It has a molecular weight of 179.95 . The compound is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Recherche sur le cancer : Inhibiteurs de la mTOR

L'acide 5-fluoro-1H-indazole-6-boronique est utilisé dans la synthèse de pyridinylbenzonaphthyridinones, qui agissent comme inhibiteurs de la mTOR. Ces composés sont importants dans le traitement du cancer en raison de leur rôle dans la régulation de la croissance et de la prolifération cellulaire .

Inhibiteurs de kinases

Ce composé sert de réactif pour la préparation de thiéno[3,2-d]pyrimidines, qui sont des inhibiteurs de la kinase Tpl2. Les inhibiteurs de kinases sont cruciaux dans la thérapie anticancéreuse car ils peuvent bloquer des enzymes spécifiques qui favorisent la division et la survie cellulaire .

Découverte de médicaments : Affecteurs du récepteur nicotinique neuronal α7

En découverte de médicaments, l'this compound est utilisé pour préparer des diazabicycloheptanes en tant qu'affecteurs du récepteur nicotinique neuronal α7. Ces récepteurs sont des cibles pour le traitement de divers troubles neurologiques .

Activité antituberculeuse

Le composé a été utilisé pour synthétiser des dérivés évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis, offrant des traitements potentiels nouveaux pour la tuberculose .

Inhibition de l'enzyme PARP

Il est également impliqué dans la synthèse de composés qui inhibent les enzymes PARP, qui jouent un rôle dans les processus de réparation de l'ADN. L'inhibition de ces enzymes peut être efficace dans le traitement de certains types de cancer .

Traitement de la maladie de Parkinson

Des dérivés de l'this compound ont été développés en tant qu'inhibiteurs sélectifs de la kinase 2 à répétitions riches en leucine (LRRK2), qui sont étudiés pour le traitement de la maladie de Parkinson .

Safety and Hazards

Orientations Futures

The future directions of 1H-indazoles, including 5-Fluoro-1H-indazole-6-boronic acid, are likely to continue focusing on their synthesis and application in the production of various pharmaceuticals . Their role in the synthesis of kinase inhibitors suggests potential applications in the development of new treatments for diseases such as cancer .

Mécanisme D'action

Target of Action

Indazole-containing compounds are known to have a wide variety of medicinal applications, such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Mode of Action

It’s known that indazole derivatives show different biological activities . For instance, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole has been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .

Biochemical Pathways

Indazole derivatives are known to inhibit various enzymes and receptors, thereby affecting multiple biochemical pathways .

Pharmacokinetics

Boronic acids and their esters, such as pinacol boronic esters, are known to be stable and readily prepared, making them valuable building blocks in organic synthesis .

Result of Action

Indazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The success of suzuki–miyaura coupling, a common reaction involving organoboron reagents, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 5-Fluoro-1H-indazole-6-boronic acid are largely derived from its boronic ester group. Boronic esters are known to interact with various enzymes and proteins, particularly those involved in carbon-carbon bond forming reactions . The nature of these interactions is typically covalent and reversible, allowing the boronic ester to participate in various biochemical reactions .

Cellular Effects

They can impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects would depend on the exact nature of the boronic ester and the cellular context .

Molecular Mechanism

The molecular mechanism of action of 5-Fluoro-1H-indazole-6-boronic acid involves its boronic ester group. This group can form covalent bonds with biomolecules, leading to changes in enzyme activity or gene expression . The exact mechanism would depend on the specific biomolecule that the boronic ester interacts with .

Temporal Effects in Laboratory Settings

Boronic esters are generally stable and do not degrade rapidly . Long-term effects on cellular function would likely depend on the specific experimental conditions and the nature of the cells being studied .

Metabolic Pathways

Boronic esters are known to participate in various metabolic reactions, including those involving enzymes and cofactors . The specific metabolic pathways would depend on the exact nature of the boronic ester and the biological context .

Transport and Distribution

Boronic esters are generally soluble in polar solvents, which could influence their distribution within cells .

Subcellular Localization

The localization of boronic esters within cells would likely depend on their specific chemical properties and the nature of the cellular environment .

Propriétés

IUPAC Name |

(5-fluoro-1H-indazol-6-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFN2O2/c9-6-1-4-3-10-11-7(4)2-5(6)8(12)13/h1-3,12-13H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZXQAWSJNFDIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1F)C=NN2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253911-22-6 |

Source

|

| Record name | 5-Fluoro-1H-indazole-6-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B577840.png)

![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B577843.png)

![9-Bromo-2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine](/img/structure/B577851.png)